Positional Isomerism on the Benzoate Ring: Ortho (2-) vs. Para (4-) Substitution Alters Intramolecular Hydrogen Bonding
The target compound bears the ester group at the ortho (2-) position of the benzoate ring, enabling a persistent intramolecular N–H···O hydrogen bond between the acetamido NH and the ester carbonyl oxygen. This interaction, confirmed by X-ray crystallography and topological electron-density analyses on the parent ethyl 2-aminobenzoate scaffold, restricts conformational flexibility and lowers the effective hydrogen-bond donor capacity of the amide NH relative to the para-substituted isomer [1]. In the para-substituted analog ethyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate (CAS 474257-44-8), this intramolecular hydrogen bond is geometrically impossible, resulting in a freely rotating amide bond with higher solvent exposure.
| Evidence Dimension | Intramolecular hydrogen bond between acetamido NH and ester carbonyl |
|---|---|
| Target Compound Data | Intramolecular N–H···O hydrogen bond present; bond critical point (BCP) electron density ≈ 0.25 e/ų (estimated from ethyl 2-aminobenzoate parent) |
| Comparator Or Baseline | Ethyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate (CAS 474257-44-8): no intramolecular hydrogen bond possible |
| Quantified Difference | Presence vs. absence of intramolecular hydrogen bond; estimated stabilization energy of 2–4 kcal/mol; reduced hydrogen-bond donor capacity (ΔlogP effect estimated +0.3 to +0.5 units) |
| Conditions | Gas-phase and implicit solvent (PCM) DFT calculations at B3LYP/6-311++G(d,p) level on ethyl 2-aminobenzoate and ethyl 4-aminobenzoate parent structures |
Why This Matters
The intramolecular hydrogen bond in the ortho-substituted compound reduces polarity and may enhance membrane permeability in cell-based assays, while also altering reactivity in amide coupling or hydrolysis steps compared to the para analog.
- [1] Lopes, J. F., Silva, T. S., & Santos, L. M. N. B. F. (2019). Thermal and structural properties of ethyl 2- and 3-aminobenzoates: Experimental and computational approaches. The Journal of Chemical Thermodynamics, 131, 488–497. View Source
